An In-Depth Technical Guide to (E)-4-(2-Fluorophenyl)but-3-enoic Acid: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to (E)-4-(2-Fluorophenyl)but-3-enoic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Significance of Fluorinated Cinnamic Acid Derivatives in Drug Discovery
(E)-4-(2-fluorophenyl)but-3-enoic acid belongs to the class of cinnamic acid derivatives, which are naturally occurring and synthetic compounds recognized for their diverse pharmacological activities. The incorporation of a fluorine atom onto the phenyl ring, particularly at the ortho position, can significantly modulate the molecule's physicochemical properties, such as its electronic profile and lipophilicity. These modifications can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles, making fluorinated analogs like (E)-4-(2-fluorophenyl)but-3-enoic acid compelling candidates for investigation in drug discovery and development.
Cinnamic acid derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3][4] The strategic placement of substituents on the aromatic ring plays a crucial role in fine-tuning these activities. This guide provides a comprehensive technical overview of (E)-4-(2-fluorophenyl)but-3-enoic acid, detailing its synthesis, spectroscopic characterization, and exploring its potential therapeutic applications based on the established pharmacology of related cinnamic acid derivatives.
Physicochemical Properties
A clear understanding of the physicochemical properties of (E)-4-(2-fluorophenyl)but-3-enoic acid is fundamental to predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 127406-53-5 | [5] |
| Molecular Formula | C₁₀H₉FO₂ | [5] |
| Molecular Weight | 180.18 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from related compounds |
| InChI Code | 1S/C10H9FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-6H,7H2,(H,12,13)/b5-3+ | [5] |
The presence of the fluorine atom, a highly electronegative element, imparts an inductive electron-withdrawing effect, which can increase the acidity of the carboxylic acid group compared to its non-fluorinated analog.[1] This modification can influence the compound's ionization state at physiological pH, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of (E)-4-(2-Fluorophenyl)but-3-enoic Acid
The synthesis of (E)-4-(2-fluorophenyl)but-3-enoic acid is typically achieved through a two-step process: a Horner-Wadsworth-Emmons (HWE) reaction to form the α,β-unsaturated ester, followed by hydrolysis to the corresponding carboxylic acid. The HWE reaction is favored for its high stereoselectivity, yielding predominantly the (E)-isomer.[5]
Logical Workflow for Synthesis
Caption: Synthetic pathway for (E)-4-(2-fluorophenyl)but-3-enoic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl (E)-4-(2-fluorophenyl)but-3-enoate
This procedure is based on the general principles of the Horner-Wadsworth-Emmons reaction, which utilizes a stabilized phosphonate ylide to afford predominantly the E-alkene.[5][6][7]
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Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is prepared at 0 °C.
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Addition of Phosphonate: Triethyl phosphonoacetate is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
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Reaction with Aldehyde: The reaction mixture is cooled back to 0 °C, and a solution of 2-fluorobenzaldehyde in anhydrous THF is added dropwise.
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Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed. Upon completion, the reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield ethyl (E)-4-(2-fluorophenyl)but-3-enoate.
Step 2: Synthesis of (E)-4-(2-Fluorophenyl)but-3-enoic Acid
The hydrolysis of the ester to the carboxylic acid is a standard and high-yielding transformation.
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Saponification: The purified ethyl (E)-4-(2-fluorophenyl)but-3-enoate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reaction Progression: The mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC.
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Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate forms.
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Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried to afford (E)-4-(2-fluorophenyl)but-3-enoic acid. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The coupling constants of the vinylic protons will be indicative of the E-configuration (typically around 15-16 Hz).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include the carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the carbons of the fluorinated benzene ring, which will exhibit C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=C stretching vibrations for the alkene and aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Therapeutic Applications and Biological Activity
While specific pharmacological studies on (E)-4-(2-fluorophenyl)but-3-enoic acid are limited, the extensive research on cinnamic acid derivatives provides a strong basis for predicting its potential therapeutic applications.[2][3] The ortho-fluoro substitution is of particular interest as it can influence the molecule's interaction with biological targets.[2]
Signaling Pathways and Potential Mechanisms of Action
Caption: Potential biological targets of (E)-4-(2-fluorophenyl)but-3-enoic acid.
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Anti-inflammatory Activity: Cinnamic acid derivatives have been shown to exhibit anti-inflammatory properties, in part through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The fluorinated nature of the title compound may enhance its potency as a COX-2 inhibitor.
-
Anticancer Potential: Some cinnamic acid derivatives, such as 4-phenyl-3-butenoic acid, have been identified as histone deacetylase (HDAC) inhibitors.[9] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in cancer therapy. Inhibition of HDACs can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
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Antimicrobial Properties: Cinnamic acids and their analogs have demonstrated activity against a range of bacterial and fungal pathogens.[4] The proposed mechanism of action often involves the disruption of microbial cell membranes. The lipophilicity of (E)-4-(2-fluorophenyl)but-3-enoic acid, influenced by the fluorine substituent, may play a role in its ability to interact with and disrupt these membranes.
Conclusion and Future Directions
(E)-4-(2-fluorophenyl)but-3-enoic acid is a synthetically accessible cinnamic acid derivative with significant potential for further investigation in drug discovery. Its synthesis via the Horner-Wadsworth-Emmons reaction provides a reliable route to the desired (E)-isomer. While specific biological data for this compound is not yet widely available, the well-documented pharmacological activities of related cinnamic acid derivatives, coupled with the known effects of fluorination, suggest that it is a promising candidate for evaluation as an anti-inflammatory, anticancer, and antimicrobial agent. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to validate its therapeutic potential.
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